1,1,1-Trichloro-2,2,3-trifluoropropane

Description

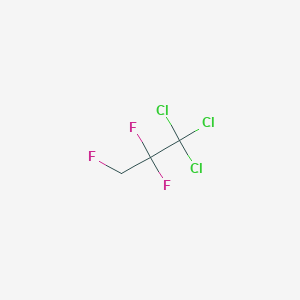

1,1,1-Trichloro-2,2,3-trifluoropropane (CAS No. 7125-83-9, molecular formula: C₃H₂Cl₃F₃) is a halogenated hydrocarbon with a molecular weight of 201.402 g/mol. Its physical properties include a boiling point of 104–105°C, a density of 1.565 g/cm³, and a refractive index of 1.392 . The compound is classified under the harmonized customs code 2903791090, denoting halogenated derivatives of methane, ethane, or propane containing exclusively fluorine and chlorine .

Properties

CAS No. |

131211-71-7 |

|---|---|

Molecular Formula |

C3H2Cl3F3 |

Molecular Weight |

201.4 g/mol |

IUPAC Name |

1,1,1-trichloro-2,2,3-trifluoropropane |

InChI |

InChI=1S/C3H2Cl3F3/c4-3(5,6)2(8,9)1-7/h1H2 |

InChI Key |

HXUSPOJBFARDNS-UHFFFAOYSA-N |

SMILES |

C(C(C(Cl)(Cl)Cl)(F)F)F |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)(F)F)F |

Synonyms |

1,1,1-Trichloro-2,2,3-trifluoropropane |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Structural Isomerism : The position of chlorine and fluorine atoms significantly affects physical and environmental properties. For example, this compound has a higher density (1.565 g/cm³) compared to 2,3-Dichloro-1,1,1-trifluoropropane (1.41 g/cm³) due to increased halogen density .

- Environmental Impact : Compounds with higher chlorine content (e.g., HCFC-223ca) exhibit greater ODP and GWP, aligning with their phasedown under the Montreal Protocol .

Environmental and Regulatory Considerations

- Alternatives : Compounds like 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane (CAS 2268-46-4) are being phased out in favor of hydrofluoroolefins (HFOs) with lower GWP .

Preparation Methods

Reaction Conditions and Reagents

The process employs alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in aqueous or alcoholic solutions. A typical procedure involves refluxing the precursor with a 20–30% NaOH solution at 80–100°C for 4–6 hours. The reaction is exothermic, necessitating controlled temperature to avoid side products like dichlorofluoropropanes.

Table 1: Key Parameters for Dehydrochlorination

| Parameter | Optimal Range |

|---|---|

| NaOH Concentration | 20–30% (w/v) |

| Temperature | 80–100°C |

| Reaction Time | 4–6 hours |

| Yield | 65–75% |

The yield depends on the purity of the precursor and the efficiency of HCl removal. Continuous nitrogen purging improves yield by shifting equilibrium toward product formation.

Hydrofluorination Catalyzed by Metal Halides

An alternative route involves substituting chlorine atoms with fluorine using hydrogen fluoride (HF) in the presence of metal halide catalysts. This method adapts techniques from the synthesis of related compounds, such as 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243).

Catalytic Fluorination Process

In a patented process, 1,1,1,3,3-pentachloropropane (HCC-240) reacts with anhydrous HF under catalysis by activated chromium(III) oxide (Cr₂O₃) or antimony pentachloride (SbCl₅). The reaction occurs in a stainless steel reactor at 80–120°C and 5–10 bar pressure, achieving fluorination at the 1- and 3-positions.

Table 2: Hydrofluorination Conditions

| Parameter | Optimal Range |

|---|---|

| Catalyst | Cr₂O₃ or SbCl₅ |

| HF:Molar Ratio | 3:1–5:1 |

| Temperature | 80–120°C |

| Pressure | 5–10 bar |

| Yield | 40–50% |

Selectivity for this compound is enhanced by controlling the HF stoichiometry and catalyst activation. Pre-treatment of Cr₂O₃ at 300°C in dry air increases surface area and active sites.

Two-Step Chlorofluorination

Industrial-scale production often combines chlorination and fluorination steps. Propane is first fully chlorinated to 1,1,1,3,3-pentachloropropane, followed by partial fluorination.

Chlorination Stage

Propane reacts with chlorine gas (Cl₂) under UV light at 50–70°C, producing pentachloropropane with 85–90% conversion. Excess Cl₂ is recycled to minimize waste.

Fluorination Stage

The chlorinated intermediate is treated with HF in a nickel-lined reactor using SbCl₅ as a catalyst. Substitution occurs preferentially at the 1- and 3-positions due to steric and electronic effects, yielding this compound.

Table 3: Two-Step Process Efficiency

| Stage | Conversion Rate | Selectivity |

|---|---|---|

| Chlorination | 85–90% | >95% |

| Fluorination | 70–75% | 60–65% |

Catalytic Optimization and Mechanistic Insights

Role of Catalyst Composition

Chromium-based catalysts favor fluorination at terminal positions, while antimony catalysts promote mid-chain substitution. Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) studies reveal that Cr₂O₃ stabilizes HF via surface-bound F⁻ ions, facilitating nucleophilic substitution.

Kinetic Analysis

Rate laws derived from time-resolved gas chromatography show that fluorination follows second-order kinetics, dependent on both HF concentration and catalyst surface area. Activation energy ranges from 45–60 kJ/mol, indicating a moderate energy barrier.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Dehydrochlorination | 65–75% | Low | High |

| Hydrofluorination | 40–50% | Moderate | Moderate |

| Two-Step Process | 60–65% | High | Industrial |

Dehydrochlorination is cost-effective but limited by precursor availability. The two-step process dominates industrial production despite higher capital costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.